2-(Diethoxymethyl)pyrimidine-5-carboxylicacid
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Overview
Description
2-(Diethoxymethyl)pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethoxymethyl)pyrimidine-5-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with amidinium salts to form the corresponding 2-substituted pyrimidine-5-carboxylic esters . Another method includes the use of oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as ZnCl2 and NH4I can facilitate the synthesis of various substituted pyrimidine derivatives in a single step .
Chemical Reactions Analysis
Types of Reactions
2-(Diethoxymethyl)pyrimidine-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly involving halogens or other functional groups, are common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like K2S2O8, reducing agents, and various catalysts such as ZnCl2 and NH4I . Reaction conditions often involve specific temperatures and solvents to optimize the yield and selectivity of the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative annulation can produce 4-arylpyrimidines, while substitution reactions can yield various substituted pyrimidine derivatives .
Scientific Research Applications
2-(Diethoxymethyl)pyrimidine-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 2-(Diethoxymethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to its inhibitory response against the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives such as 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid and 5-bromopyrimidine-2-carboxylic acid .
Uniqueness
2-(Diethoxymethyl)pyrimidine-5-carboxylic acid is unique due to its specific diethoxymethyl substitution at the 2-position, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H14N2O4 |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-(diethoxymethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H14N2O4/c1-3-15-10(16-4-2)8-11-5-7(6-12-8)9(13)14/h5-6,10H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
OCLHFXNJUMARSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=NC=C(C=N1)C(=O)O)OCC |
Origin of Product |
United States |
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